molecular formula C7H2Cl2F3NO3 B1402246 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene CAS No. 1417567-96-4

1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene

Cat. No.: B1402246
CAS No.: 1417567-96-4
M. Wt: 275.99 g/mol
InChI Key: GVTPUDHXYVNSIF-UHFFFAOYSA-N
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Description

1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a nitro group

Preparation Methods

The synthesis of 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes include:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.

    Nitration: Addition of a nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group, often involving difluoromethylation reactions.

Industrial production methods may involve large-scale halogenation and nitration processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation products.

Common reagents used in these reactions include strong bases, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene involves interactions with various molecular targets. The presence of multiple halogen atoms and a nitro group allows the compound to engage in specific binding interactions and chemical reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene stands out due to its unique combination of halogen atoms and functional groups. Similar compounds include:

  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
  • 2-Chloro-5-fluoropyrimidine

These compounds share some structural similarities but differ in their specific functional groups and halogenation patterns, leading to distinct chemical and biological properties.

Biological Activity

1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene is a complex organic compound notable for its unique structure, which includes multiple halogen atoms and a nitro group. This structural configuration endows the compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. Understanding its biological activity involves examining its chemical reactivity, pharmacological potential, and mechanisms of action.

The molecular formula of this compound is C7H2Cl2F3NO3C_7H_2Cl_2F_3NO_3 with a molecular weight of approximately 275.99 g/mol. The compound features several functional groups that influence its chemical behavior:

  • Chloro and Fluoro Groups : These halogen substituents enhance the electrophilic character of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.
  • Nitro Group : The presence of the nitro group further increases the reactivity of the compound by stabilizing negative charges during nucleophilic attacks.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. The electron-withdrawing nature of the nitro and chloro groups enhances its ability to participate in electrophilic reactions. This reactivity can lead to significant biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by forming stable complexes.
  • Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting potential use in antimicrobial formulations.

Biological Activity Data

Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Compound Biological Activity Reference
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzeneAntimicrobial against Mycobacterium tuberculosis
1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzeneInhibits enzyme activity in cancer cells
1-Chloro-difluoromethoxy-4-nitrobenzeneShows potential as an anticancer agent

Case Studies

  • Antimicrobial Activity :
    A study on related nitro-substituted compounds demonstrated significant antimicrobial effects against Mycobacterium tuberculosis. The structural similarities suggest that this compound could exhibit comparable activity, warranting further investigation.
  • Cancer Research :
    Compounds with similar halogenated structures have been evaluated for their anticancer properties. For instance, a derivative was found to inhibit specific cancer cell lines effectively, indicating that this compound may also possess therapeutic potential in oncology.

Properties

IUPAC Name

1-chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO3/c8-3-1-6(16-7(9,11)12)5(13(14)15)2-4(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTPUDHXYVNSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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